3-Nitro-2-[2-(2-thienyl)vinyl]thiophene
Description
3-Nitro-2-[2-(2-thienyl)vinyl]thiophene is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 3 and a 2-(2-thienyl)vinyl moiety at position 2. This structure combines electron-withdrawing (nitro) and π-conjugated (vinyl-thiophene) groups, making it a candidate for applications in organic electronics or pharmaceuticals. The nitro group enhances stability and directs further functionalization, while the vinyl-thiophene unit contributes to extended conjugation, which may influence optical or electronic properties .
Properties
Molecular Formula |
C10H7NO2S2 |
|---|---|
Molecular Weight |
237.3g/mol |
IUPAC Name |
3-nitro-2-[(E)-2-thiophen-2-ylethenyl]thiophene |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)9-5-7-15-10(9)4-3-8-2-1-6-14-8/h1-7H/b4-3+ |
InChI Key |
LDIBMMXHZOWECK-ONEGZZNKSA-N |
SMILES |
C1=CSC(=C1)C=CC2=C(C=CS2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=C(C=CS2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=CC2=C(C=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with 3-nitro-2-[2-(2-thienyl)vinyl]thiophene:
Electronic and Reactivity Comparisons
- Nitro Group Effects : The nitro group in this compound significantly lowers electron density at the thiophene ring compared to methyl or alkyl-substituted analogs (e.g., 3-methylthiophene, dipole moment ~0.95 D) . This enhances electrophilic substitution resistance but facilitates nucleophilic attack at electron-deficient positions.
- Conjugation Impact: The 2-(2-thienyl)vinyl moiety extends π-conjugation, similar to 2-[2-(2-thienyl)vinyl]benzothiazoles, which undergo electrophilic substitutions at the α-position of the thiophene ring . This contrasts with non-conjugated derivatives like 2-vinylthiophene, which lack such directional reactivity .
Data Tables
Table 1: Comparative Physicochemical Properties
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